Zirconium acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

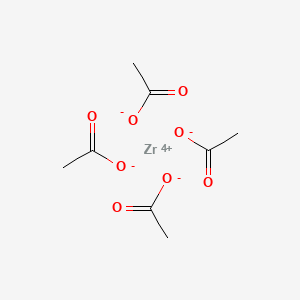

Zirconium acetate is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12. It is a white solid that is soluble in water and is commonly used as a precursor in the synthesis of various zirconium-based materials. This compound is known for its ability to form metal-organic frameworks and is often used in industrial applications for its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zirconium acetate is typically synthesized by reacting zirconyl chloride with acetic acid. The reaction can be represented as follows: [ \text{ZrOCl}_2 + \text{CH}_3\text{COOH} \rightarrow \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} ]

The reaction is usually carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of acetic acid to a solution of zirconyl chloride, followed by purification steps to remove impurities. The final product is then dried and packaged for use in various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Zirconium acetate undergoes various chemical reactions, including:

-

Hydrolysis: In the presence of water, this compound can hydrolyze to form zirconium hydroxide and acetic acid. [ \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + \text{H}_2\text{O} \rightarrow \text{Zr(OH)}_4 + \text{CH}_3\text{COOH} ]

-

Oxidation: this compound can be oxidized to form zirconium dioxide, a material with significant industrial applications. [ \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + \text{O}_2 \rightarrow \text{ZrO}_2 + \text{CH}_3\text{COOH} ]

Common Reagents and Conditions: Common reagents used in reactions with this compound include water, oxygen, and various acids and bases. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are obtained.

Major Products: The major products formed from reactions involving this compound include zirconium hydroxide, zirconium dioxide, and acetic acid. These products have various applications in different fields, including materials science and industrial chemistry.

Applications De Recherche Scientifique

Ice Structuring Properties

Ice Control in Natural and Engineered Systems

Zirconium acetate has been identified as a compound with ice-structuring properties similar to those of antifreeze proteins found in nature. Its ability to inhibit ice crystal growth and recrystallization makes it valuable in various fields:

- Cryopreservation : ZRA acts as a cryoprotectant, reducing ice crystal formation during the freezing process, which is crucial for preserving biological samples such as cells and tissues .

- Food Preservation : The compound can enhance the quality of frozen foods by minimizing ice crystal formation, thus maintaining texture and flavor .

- Cold Weather Applications : ZRA's properties can be utilized in applications that require control over freezing processes, such as in civil engineering and construction where ice formation can affect structural integrity .

Materials Science Applications

Template for Composite Materials

This compound has been explored as a template for creating porous materials through ice templating techniques. When ZRA is incorporated into a solution that is subsequently frozen, it induces the formation of hexagonal cavities within the material. This property is particularly useful for:

- Biomedical Applications : Creating scaffolds for tissue engineering, where controlled porosity is essential for cell growth and nutrient transport .

- Construction Materials : Enhancing the structural properties of composites used in building materials by controlling pore structure during synthesis .

Industrial Uses

This compound's unique properties have led to various industrial applications:

- Waterproofing Agents : ZRA is used in formulations for waterproofing textiles and paper products, providing durability against moisture while maintaining breathability .

- Flame Retardants : The compound is also employed in treatments that enhance fire resistance in various materials, contributing to safety standards in manufacturing .

- Catalysis : As a precursor for zirconium-based catalysts, ZRA plays a role in chemical reactions requiring metal catalysts, particularly in organic synthesis processes .

Case Study 1: Cryopreservation Techniques

In a study examining the use of this compound as a cryoprotectant, researchers found that solutions containing ZRA significantly reduced ice crystal size compared to control groups without ZRA. This was demonstrated through differential scanning calorimetry (DSC), which showed altered phase transition temperatures due to ZRA's presence, indicating its effectiveness in preserving cellular integrity during freezing processes .

Case Study 2: Ice Templating for Biomedical Scaffolds

Another investigation focused on using this compound in ice templating to create scaffolds for tissue engineering. The resulting materials exhibited well-defined hexagonal pores that facilitated cell attachment and proliferation. The study highlighted how manipulating the concentration of ZRA could control pore size and distribution, optimizing conditions for specific tissue types .

Mécanisme D'action

Zirconium acetate can be compared with other zirconium-based compounds, such as zirconium chloride and zirconium dioxide. While all these compounds contain zirconium, they have different properties and applications:

Zirconium Chloride: This compound is used as a precursor in the synthesis of other zirconium compounds and has applications in catalysis and materials science.

Zirconium Dioxide: Known for its high thermal stability and resistance to corrosion, zirconium dioxide is used in ceramics, coatings, and other high-temperature applications.

Uniqueness: this compound is unique due to its ability to form metal-organic frameworks and its solubility in water. These properties make it particularly useful in applications that require the formation of stable complexes and the synthesis of advanced materials.

Comparaison Avec Des Composés Similaires

- Zirconium Chloride

- Zirconium Dioxide

- Zirconium Acetylacetonate

Propriétés

Numéro CAS |

4229-34-9 |

|---|---|

Formule moléculaire |

C2H4O2Zr |

Poids moléculaire |

151.28 g/mol |

Nom IUPAC |

acetic acid;zirconium |

InChI |

InChI=1S/C2H4O2.Zr/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

BNUDRLITYNMTPD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zr+4] |

SMILES canonique |

CC(=O)O.[Zr] |

Key on ui other cas no. |

7585-20-8 4229-34-9 |

Description physique |

Liquid |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

7585-20-8 |

Durée de conservation |

Stable under recommended storage conditions. Zirconium acetate aq solution containing 22% zirconium oxide ... /is/ stable at room temperature. Available as 13% ZrO2 (aqueous solution) ... stable at room temperature, but temperature of hydrolysis decreases with pH. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.